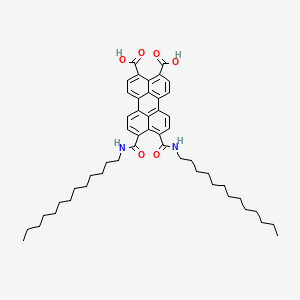
9,10-bis(tridecyl-C-hydroxycarbonimidoyl)perylene-3,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-bis(tridecyl-C-hydroxycarbonimidoyl)perylene-3,4-dicarboxylic acid is a useful research compound. Its molecular formula is C50H66N2O6 and its molecular weight is 791.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
9,10-bis(tridecyl-C-hydroxycarbonimidoyl)perylene-3,4-dicarboxylic acid (hereafter referred to as "the compound") is a derivative of perylene that has garnered attention for its potential biological activities. This article explores the biological properties of the compound, including its cytotoxicity against various cancer cell lines and its implications in pharmacology.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a perylene backbone with multiple functional groups. Its molecular formula is C50H64N2O4, indicating a large molecular size typical of perylene derivatives. The presence of long-chain alkyl groups contributes to its solubility and interaction with biological membranes.
Cytotoxicity Studies
Recent studies have examined the cytotoxic effects of the compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µg/ml) | Cell Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | 250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
The data indicates that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells, such as HaCaT and NIH 3T3 .
The cytotoxic mechanism of the compound involves interference with fundamental cellular processes, including apoptosis and cell cycle regulation. Morphological changes consistent with apoptosis were observed in treated cancer cells, suggesting that the compound induces cell death through apoptotic pathways .
Case Studies
- HepG2 Cell Line : In a study focusing on HepG2 cells, treatment with increasing concentrations of the compound resulted in a significant decrease in cell viability, demonstrating its potential as an anticancer agent.
- MCF-7 Cell Line : Similarly, MCF-7 cells exhibited reduced viability when exposed to the compound, reinforcing its efficacy against breast cancer cells.
Pharmacological Implications
The selective cytotoxicity of the compound suggests potential applications in targeted cancer therapies. The ability to preferentially kill cancerous cells while sparing normal cells is a critical aspect of developing effective anticancer drugs.
属性
IUPAC Name |
9,10-bis(tridecylcarbamoyl)perylene-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H66N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41(49(55)56)46-42(50(57)58)32-28-38(44(37)46)36-26-30-40(45(39)43(35)36)48(54)52-34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3,(H,51,53)(H,52,54)(H,55,56)(H,57,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFJBSHSBHBWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCNC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)O)C(=O)O)C(=O)NCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H66N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













